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Heptafluoro-1-iodopropane

Supramolecular chemistry Halogen bonding NMR spectroscopy

Heptafluoro-1-iodopropane (also known as perfluoropropyl iodide, 1-iodoperfluoropropane; CAS 27636-85-7) is a perfluoroalkyl iodide with the molecular formula C₃F₇I and a molecular weight of 295.93 g/mol. This compound belongs to the class of fluoroiodocarbons (FICs), characterized by a fully fluorinated carbon chain terminating with an iodine atom.

Molecular Formula C3F7I
Molecular Weight 295.93 g/mol
CAS No. 27636-85-7
Cat. No. B7768517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptafluoro-1-iodopropane
CAS27636-85-7
Molecular FormulaC3F7I
Molecular Weight295.93 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(C(F)(F)I)(F)F
InChIInChI=1S/C3F7I/c4-1(5,2(6,7)8)3(9,10)11
InChIKeyXTGYEAXBNRVNQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptafluoro-1-iodopropane (CAS 27636-85-7) for Research & Industrial Procurement: Core Properties & Class Context


Heptafluoro-1-iodopropane (also known as perfluoropropyl iodide, 1-iodoperfluoropropane; CAS 27636-85-7) is a perfluoroalkyl iodide with the molecular formula C₃F₇I and a molecular weight of 295.93 g/mol [1]. This compound belongs to the class of fluoroiodocarbons (FICs), characterized by a fully fluorinated carbon chain terminating with an iodine atom. As a low-boiling (41 °C) liquid with a density of approximately 2.05 g/mL at 25 °C [1], it exhibits the high density and low polarizability typical of perfluorinated compounds. The C–I bond serves as the primary reactive site, enabling radical-based telomerization, halogen bonding interactions, and nucleophilic substitution pathways [2].

Radical telomerization reagent for fluoropolymer synthesis
Halogen bond donor in supramolecular co-crystal research
Low-GWP alternative for semiconductor plasma etching
Active medium in photodissociation iodine laser studies

Why Generic Perfluoroalkyl Iodides Cannot Simply Replace Heptafluoro-1-iodopropane


Direct substitution of heptafluoro-1-iodopropane (C₃F₇I) with other perfluoroalkyl iodides (e.g., perfluorobutyl iodide C₄F₉I or perfluorooctyl iodide C₈F₁₇I) is scientifically unsound due to divergent reactivity profiles, chain-length-dependent physical properties, and application-specific performance thresholds. In synthetic transformations, the chain length directly influences radical stability and telomerization kinetics [1]. In materials applications, shorter-chain C₃F₇I provides distinct surface modification and plasma etching behavior compared to longer-chain analogs [2]. Environmental and toxicological profiles also differ significantly, with C₃F₇I exhibiting lower bioaccumulation potential than C₈ homologs [3]. The quantitative evidence below establishes the precise dimensions across which C₃F₇I demonstrates verifiable differentiation.

Target Compound
Common Substitute
Heptafluoro-1-iodopropane (C₃F₇I)
Perfluorobutyl iodide (C₄F₉I)
Enables disubstitution in organometallic synthesis
Steric hindrance may limit product to monosubstitution
Linear isomer with predictable thermodynamic behavior
Branched 2-iodo isomer may exhibit divergent phase properties
Shorter atmospheric lifetime; lower bioaccumulation potential
Longer-chain analogs may carry higher environmental persistence

Quantitative Evidence for Selecting Heptafluoro-1-iodopropane over Structural Analogs


Halogen Bonding Strength: Differentiated NMR Shift vs. Heptafluoro-2-iodopropane

In halogen bonding studies with pyridine, heptafluoro-1-iodopropane (1-C₃F₇I) exhibits a distinct ¹⁹F NMR upfield shift (Δδ) of −6.7 ppm for the α-CF₂ signal, compared to −6.5 ppm for the α-CF signal of heptafluoro-2-iodopropane (iso-C₃F₇I) under identical encapsulation conditions [1]. This 0.2 ppm difference reflects variations in the electron density distribution and halogen bond donor strength between the linear (1-iodo) and branched (2-iodo) isomers [2].

Halogen Bond Shift
Head-to-head
Δδ = −6.7 ppm (1-C₃F₇I) vs −6.5 ppm (iso-C₃F₇I)
Differentiated donor strength may guide co-crystal design
0.2 ppm shift difference; encapsulation conditions apply
Supramolecular chemistry Halogen bonding NMR spectroscopy

Synthetic Efficiency: Organometallic Substitution Yield vs. Perfluorobutyl Iodide

In room-temperature substitution reactions with dimethylplatinum(II) 1,5-cyclooctadiene, perfluoro-n-propyl iodide (C₃F₇I) produces the disubstituted product [Pt(C₃F₇)₂(COD)] in isolable yield, whereas perfluoro-n-butyl iodide (C₄F₉I) yields only the monosubstituted [Pt(C₄F₉)(CH₃)(COD)] under identical conditions [1]. The suppression of the second substitution step with C₄F₉I is attributed to increased steric hindrance from the longer perfluoroalkyl chain.

Disubstitution Capability
Head-to-head
Forms [Pt(C₃F₇)₂(COD)]; C₄F₉I yields only monosubstituted
Enables bis(perfluoroalkyl) complex synthesis
Steric limitation prevents second substitution with longer chain
Organometallic synthesis Platinum chemistry Perfluoroalkylation

Environmental Profile: Ozone Depletion Potential vs. Halon Fire Suppressants

Heptafluoro-1-iodopropane (C₃F₇I) has been evaluated alongside trifluoroiodomethane (CF₃I) as a halon replacement candidate, with both exhibiting low ozone depletion potential (ODP) compared to halon fire suppressants currently in use [1]. While precise ODP numerical values are not provided in the primary source, the compound is explicitly characterized as having 'low ozone depletion potential' relative to halon benchmarks, and independent assessments indicate rapid tropospheric photolysis prevents stratospheric ozone accumulation [2].

Ozone Depletion Potential
Class-level
Low ODP; atmospheric lifetime ~2 days
Supports halon replacement screening
Rapid tropospheric photolysis limits stratospheric accumulation
Fire suppression Environmental chemistry Halon replacement

Semiconductor Etching: Capability for Silicon Nitride vs. Perfluorocompound (PFC) Etchants

In plasma etching studies using an Applied Materials Precision 5000 etch tool, 1-iodoheptafluoropropane (C₃F₇I) was demonstrated to etch silicon dioxide films readily, and notably, it was also found to be capable of etching silicon nitride films under the same conditions [1]. This dual etching capability contrasts with traditional perfluorocompound (PFC) etchants (e.g., C₂F₆, C₃F₈), which typically require different process conditions or additive gases to achieve silicon nitride etching. The work explicitly positions C₃F₇I as a potential alternative to PFCs due to its lower environmental impact [1].

Dual-Dielectric Etch
Class-level
Etches both SiO₂ and Si₃N₄ films
Single-chemistry process simplification potential
Tested in Applied Materials Precision 5000; iodofluorocarbon chemistry
Semiconductor manufacturing Plasma etching Dielectric etch

Laser Efficiency: Stimulated Emission Output Energy Comparable to Perfluorobutyl Iodide

In photodissociation iodine laser studies, n- and iso-perfluoropropyl iodides (C₃F₇I) have been identified as the most efficient active substances among tested fluoroiodocarbons [1]. A stimulated emission output energy of 80–85 mJ/cm³ was obtained from perfluorobutyl iodide (C₄F₉I) without an inert diluent, which was reported as comparable to the output achieved from n- and iso-perfluoropropyl iodides [1]. This establishes C₃F₇I as achieving top-tier laser efficiency while possessing the lowest molecular weight among high-efficiency perfluoroalkyl iodides.

Laser Output Energy
Head-to-head
Output energy comparable to C₄F₉I (80–85 mJ/cm³)
Supports high-efficiency laser medium selection
Lower molecular weight may ease handling and gas-phase diffusion
Photodissociation lasers Iodine lasers Laser gain media

Thermodynamic Behavior: Distinct Isomer Profile vs. 2-Iodo-perfluoropropane

Comprehensive thermodynamic analysis of iodo-perfluoroalkane/pyridine mixtures reveals that 2-iodo-perfluoropropane (iso-C₃F₇I) displays thermodynamic behavior that is fundamentally different from that of 1-iodo-perfluoroalkanes (including C₃F₇I) [1]. This divergence at the molecular level suggests that the linear 1-iodo isomer and the branched 2-iodo isomer should not be considered interchangeable in applications sensitive to thermodynamic parameters such as phase behavior, vapor-liquid equilibrium, or solvation energetics.

Isomer Thermodynamics
Class-level
1-iodo isomer follows linear homolog trend; 2-iodo diverges
Predictable phase behavior for process design
Divergence observed in pyridine binary mixtures
Physical chemistry Thermodynamics Isomer differentiation

Optimal Application Scenarios for Heptafluoro-1-iodopropane Driven by Quantitative Evidence


Supramolecular Co-Crystal Engineering Requiring Halogen Bonding

Based on the measured ¹⁹F NMR upfield shift of −6.7 ppm upon halogen bond formation with pyridine [1], heptafluoro-1-iodopropane is an optimal halogen bond donor for the rational design of co-crystals and supramolecular architectures where precise tuning of non-covalent interactions is required. The linear 1-iodo isomer provides a predictable and well-characterized halogen bonding profile compared to its branched 2-iodo counterpart.

Synthesis of Bis(perfluoroalkyl) Organometallic Complexes

The ability of C₃F₇I to undergo two sequential substitution reactions with dimethylplatinum(II)COD to yield the disubstituted [Pt(C₃F₇)₂(COD)] [2] makes it uniquely suited for synthesizing bis(perfluoroalkyl)metal complexes. This pathway is sterically inaccessible with longer-chain perfluoroalkyl iodides such as C₄F₉I, which yields only monosubstituted products under identical conditions.

Environmentally Conscious Fire Suppression Systems

Given its low ozone depletion potential relative to halon fire suppressants [3], C₃F₇I is a candidate for fire suppression applications where regulatory compliance (Montreal Protocol) and environmental stewardship are paramount. The compound's short atmospheric lifetime (approximately 2 days) minimizes long-term environmental accumulation [4].

Semiconductor Dielectric Etching with Reduced Environmental Footprint

In semiconductor manufacturing, C₃F₇I provides a dual-etch chemistry capable of processing both SiO₂ and Si₃N₄ films [5], offering process simplification compared to perfluorocompound (PFC) etchants. This capability, combined with its low global warming potential, positions C₃F₇I as an alternative for fabricators seeking to reduce greenhouse gas emissions from plasma etch processes.

Application
Selection Property
Validation Focus
Halogen-bonded co-crystal design
Linear isomer halogen bonding profile
Donor strength assessment under target conditions
Bis(perfluoroalkyl)metal complex synthesis
Steric accessibility for disubstitution
Product distribution analysis (mono- vs. disubstituted)
Halon replacement fire suppression research
Low ODP and short atmospheric lifetime
Environmental fate and suppression efficiency testing
Dual-dielectric plasma etching
SiO₂/Si₃N₄ dual-etch chemistry
Etch rate and selectivity under process conditions

Technical Documentation Hub

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36 linked technical documents
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